molecular formula C18H22N2O2 B1305924 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol CAS No. 436099-61-5

1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol

Cat. No. B1305924
CAS RN: 436099-61-5
M. Wt: 298.4 g/mol
InChI Key: ATYFJNBTKOAQSM-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, commonly known as 2,3-dimethylindole, is an indole-based compound with a wide range of applications in the fields of chemistry, materials science, and biochemistry. It is a versatile synthetic building block and can be used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 2,3-dimethylindole has been used in scientific research as a biochemical reagent and has been studied for its potential applications in the treatment of various diseases.

Scientific Research Applications

2,3-dimethylindole has been used in scientific research as a biochemical reagent and has been studied for its potential applications in the treatment of various diseases. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 2,3-dimethylindole has been used in the synthesis of fluorescent probes for imaging and tracking of cells and tissues. It has also been used in the synthesis of inhibitors of protein-protein interactions, which could potentially be used for the treatment of cancer and other diseases.

Mechanism of Action

The exact mechanism of action of 2,3-dimethylindole is not fully understood. However, it is believed to interact with various proteins and enzymes in the body. For example, it has been shown to interact with the enzyme responsible for the synthesis of serotonin, which is involved in mood regulation. In addition, 2,3-dimethylindole has been shown to interact with the enzyme responsible for the breakdown of dopamine, which is involved in reward and motivation.
Biochemical and Physiological Effects
2,3-dimethylindole has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. In addition, 2,3-dimethylindole has been shown to have a protective effect against oxidative stress and to reduce the production of reactive oxygen species. Furthermore, 2,3-dimethylindole has been shown to have an anti-apoptotic effect and to reduce the apoptosis of cells.

Advantages and Limitations for Lab Experiments

2,3-dimethylindole has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. In addition, 2,3-dimethylindole is easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use. For example, it is not very soluble in water and is not very stable in solution. Furthermore, it can react with other compounds and can produce unwanted byproducts.

Future Directions

The potential applications of 2,3-dimethylindole are vast and there are many potential future directions for its use. One potential direction is the development of new drugs and therapies using 2,3-dimethylindole as a starting material. In addition, 2,3-dimethylindole could be used to develop new materials for use in various industries, such as electronics, optics, and energy storage. Furthermore, 2,3-dimethylindole could be used to develop new fluorescent probes for imaging and tracking of cells and tissues. Finally, 2,3-dimethylindole could be used to develop inhibitors of protein-protein interactions, which could potentially be used for the treatment of cancer and other diseases.

Synthesis Methods

2,3-dimethylindole can be synthesized via a variety of methods. One of the most common methods is the reaction of 2,3-dimethyl-1-indanone with an amine in the presence of a base, such as sodium hydroxide. This reaction yields 2,3-dimethylindole and an amide product. Another method is the reaction of 2,3-dimethyl-1-indanone with a boronic acid in the presence of a base and a palladium catalyst. This reaction yields 2,3-dimethylindole and a boronic ester product.

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16/h3-9,15,19,21H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYFJNBTKOAQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CO3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387601
Record name 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol

CAS RN

436099-61-5
Record name 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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